molecular formula C12H14BrNO B11112478 N-(2-bromophenyl)hex-5-enamide

N-(2-bromophenyl)hex-5-enamide

Cat. No.: B11112478
M. Wt: 268.15 g/mol
InChI Key: FIHAMDPNXMFWTP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)hex-5-enamide is an organic compound with the molecular formula C12H14BrNO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their stability and reactivity, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)hex-5-enamide can be achieved through several methods. One common approach involves the reaction of 2-bromoaniline with hex-5-enoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)hex-5-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated amides.

Scientific Research Applications

N-(2-bromophenyl)hex-5-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)hex-5-enamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the enamide moiety can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acrylamide: Similar structure but with a different alkene moiety.

    N-(2-chlorophenyl)hex-5-enamide: Chlorine instead of bromine.

    N-(2-bromophenyl)but-2-enamide: Shorter alkene chain.

Uniqueness

N-(2-bromophenyl)hex-5-enamide is unique due to its specific combination of a bromine-substituted phenyl ring and a hex-5-enamide moiety. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-(2-bromophenyl)hex-5-enamide

InChI

InChI=1S/C12H14BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2,(H,14,15)

InChI Key

FIHAMDPNXMFWTP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

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